molecular formula C7H15NO3S B8222129 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide

3-((3-Hydroxybutyl)amino)thietane1,1-dioxide

Cat. No.: B8222129
M. Wt: 193.27 g/mol
InChI Key: JORRURZSWTUMGR-UHFFFAOYSA-N
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Description

3-((3-Hydroxybutyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a hydroxybutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide typically involves the formation of the thietane ring followed by the introduction of the hydroxybutylamino group. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms to form the thietane ring. This can be achieved through the reaction of a thiol with an appropriate electrophile under controlled conditions. The hydroxybutylamino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thietane ring and subsequent functionalization. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Hydroxybutyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives with different functional groups.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Hydroxybutyl)amino)thietane1,1-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanothiete 1,1-dioxide: Another thietane derivative with a cyano group.

    3-Substituted Thietane-1,1-Dioxides: Various thietane derivatives with different substituents.

Uniqueness

3-((3-Hydroxybutyl)amino)thietane1,1-dioxide is unique due to the presence of the hydroxybutylamino group, which imparts specific chemical and biological properties. This distinguishes it from other thietane derivatives and makes it a valuable compound for research and development.

Properties

IUPAC Name

4-[(1,1-dioxothietan-3-yl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-6(9)2-3-8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORRURZSWTUMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1CS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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